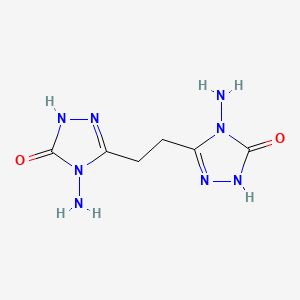
5,5'-(Ethane-1,2-diyl)bis(4-amino-2,4-dihydro-3H-1,2,4-triazol-3-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-amino-2,4-dihidro-3H-1,2,4-triazol-3-ona)-5,5’-(etano-1,2-diil) es un compuesto químico que pertenece a la clase de los triazoles. Los triazoles son compuestos heterocíclicos de cinco miembros que contienen tres átomos de nitrógeno. Este compuesto específico se caracteriza por sus dos anillos de triazol conectados por un puente etano-1,2-diil, con grupos amino unidos a los anillos de triazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Bis(4-amino-2,4-dihidro-3H-1,2,4-triazol-3-ona)-5,5’-(etano-1,2-diil) típicamente implica la reacción de precursores apropiados en condiciones controladas. Un método común implica la reacción de etano-1,2-diamina con 4-amino-1,2,4-triazol-3-ona en presencia de un catalizador adecuado. La reacción se lleva a cabo en un solvente como etanol o agua, y la mezcla se calienta a una temperatura específica para facilitar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
Bis(4-amino-2,4-dihidro-3H-1,2,4-triazol-3-ona)-5,5’-(etano-1,2-diil) puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: Los grupos amino pueden participar en reacciones de sustitución con reactivos adecuados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se pueden usar reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos .
Aplicaciones Científicas De Investigación
Bis(4-amino-2,4-dihidro-3H-1,2,4-triazol-3-ona)-5,5’-(etano-1,2-diil) tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: La potencial actividad biológica del compuesto lo convierte en un candidato para el desarrollo de fármacos y estudios bioquímicos.
Medicina: Puede tener aplicaciones terapéuticas debido a sus posibles propiedades farmacológicas.
Mecanismo De Acción
El mecanismo de acción de Bis(4-amino-2,4-dihidro-3H-1,2,4-triazol-3-ona)-5,5’-(etano-1,2-diil) implica su interacción con objetivos moleculares y vías en sistemas biológicos. El compuesto puede unirse a enzimas o receptores específicos, modulando su actividad y dando lugar a varios efectos biológicos. Los objetivos y vías moleculares exactos dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
Bis(1H-tetrazol-1-ol)-5,5’-(etano-1,2-diil): Este compuesto tiene una estructura similar, pero contiene anillos de tetrazol en lugar de anillos de triazol.
1,2-Di(1H-tetrazol-5-il)etano: Otro compuesto relacionado con anillos de tetrazol.
Unicidad
Bis(4-amino-2,4-dihidro-3H-1,2,4-triazol-3-ona)-5,5’-(etano-1,2-diil) es único debido a su estructura específica de anillo de triazol y la presencia de grupos amino. Esta configuración estructural confiere propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones .
Propiedades
Número CAS |
919480-94-7 |
|---|---|
Fórmula molecular |
C6H10N8O2 |
Peso molecular |
226.20 g/mol |
Nombre IUPAC |
4-amino-3-[2-(4-amino-5-oxo-1H-1,2,4-triazol-3-yl)ethyl]-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C6H10N8O2/c7-13-3(9-11-5(13)15)1-2-4-10-12-6(16)14(4)8/h1-2,7-8H2,(H,11,15)(H,12,16) |
Clave InChI |
POWAPTSOVVQMSL-UHFFFAOYSA-N |
SMILES canónico |
C(CC1=NNC(=O)N1N)C2=NNC(=O)N2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


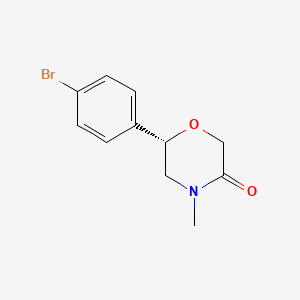
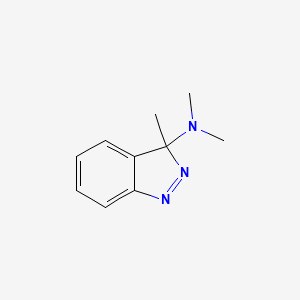
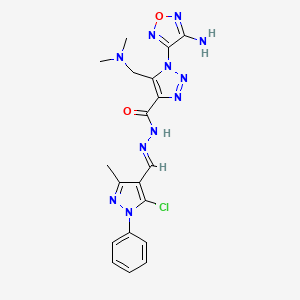

![1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)-](/img/structure/B12631053.png)
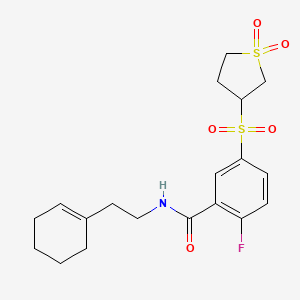
![Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]-4-pyrimidinyl]-](/img/structure/B12631065.png)

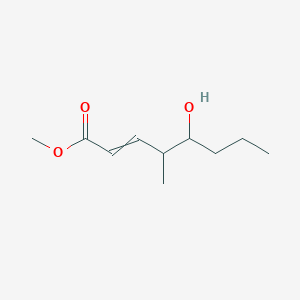

![N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanyl-S-benzyl-L-cysteine](/img/structure/B12631090.png)



